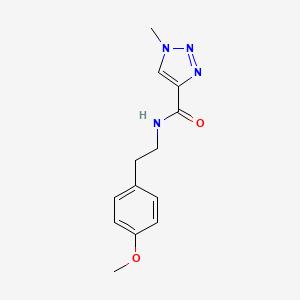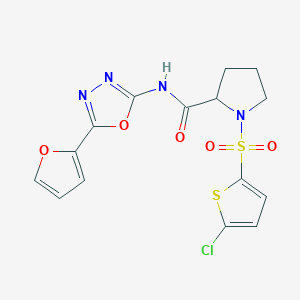![molecular formula C19H29N5O4S B2807189 (1-(Methylsulfonyl)piperidin-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone CAS No. 2034263-53-9](/img/structure/B2807189.png)
(1-(Methylsulfonyl)piperidin-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1-(Methylsulfonyl)piperidin-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It appears to contain a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a piperidine ring, a piperazine ring, and a tetrahydropyrazolo[1,5-a]pyridine ring. The presence of the methylsulfonyl group and the carbonyl group adds further complexity .Wissenschaftliche Forschungsanwendungen
Cytochrome P450 Inhibitors
Studies have demonstrated the importance of selecting potent and selective chemical inhibitors for cytochrome P450 (CYP) isoforms in predicting drug-drug interactions (DDIs). This compound's relevance is underscored in the context of CYP phenotyping, where it may contribute to deciphering the involvement of specific CYP isoforms in the metabolism of various drugs, potentially influencing the selection and design of inhibitors with high selectivity for targeted isoforms (Khojasteh et al., 2011).
Central Nervous System (CNS) Acting Drugs
Research into functional chemical groups that may serve as lead molecules for CNS active compounds has identified the structural class to which this compound belongs as potentially valuable. Such structures, including piperazine and its analogues, have been associated with CNS effects ranging from antidepressant to antipsychotic activities, underscoring their potential in the synthesis of novel CNS drugs (Saganuwan, 2017).
Dipeptidyl Peptidase IV (DPP IV) Inhibitors
The compound's framework is closely related to that of DPP IV inhibitors, highlighting its relevance in treating type 2 diabetes mellitus. Such inhibitors are crucial for enhancing the incretin system's effects, offering a therapeutic target for antidiabetic drugs. The classification of these compounds into different chemical groups based on their structural characteristics suggests the potential for designing specific inhibitors that minimize side effects while maximizing therapeutic benefits (Mendieta et al., 2011).
N-Dealkylation of Arylpiperazine Derivatives
The metabolism and disposition of arylpiperazine derivatives, which are clinically relevant for treating depression, psychosis, or anxiety, highlight the significance of understanding the pharmacokinetics of compounds with similar structures. The N-dealkylation process, leading to the formation of 1-aryl-piperazines, elucidates the metabolic pathways that such compounds undergo, informing their design and therapeutic application (Caccia, 2007).
DNA Minor Groove Binders
The compound's structural relatives, specifically those incorporating the piperazine moiety, have been explored for their binding affinity to the minor groove of DNA. This is indicative of their potential application in designing drugs that can modulate DNA function, such as anticancer and antibacterial agents, by targeting specific DNA sequences or structures (Issar & Kakkar, 2013).
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a promising target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin and ATP, thereby inhibiting its kinase activity . This inhibition disrupts the progression of the cell cycle, particularly the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway . CDK2 is essential for the G1/S transition, and its inhibition leads to cell cycle arrest in the G1 phase . This prevents DNA replication in the S phase, thereby inhibiting cell proliferation .
Pharmacokinetics
Piperidine derivatives, for instance, are known for their broad-spectrum biological activities and are commonly used in drug design . .
Result of Action
The primary result of this compound’s action is the inhibition of cell proliferation . By arresting the cell cycle in the G1 phase, the compound prevents cells from replicating their DNA and dividing . This can lead to cell death or senescence, particularly in rapidly dividing cells such as cancer cells .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with CDK2 . Additionally, the presence of other molecules, such as ATP or different cyclins, can influence the compound’s ability to inhibit CDK2
Eigenschaften
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O4S/c1-29(27,28)23-8-5-15(6-9-23)18(25)21-10-12-22(13-11-21)19(26)17-14-16-4-2-3-7-24(16)20-17/h14-15H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXQQZLJNJUWAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2807106.png)
![2-(cyclopentylthio)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2807108.png)
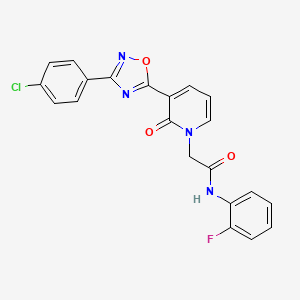
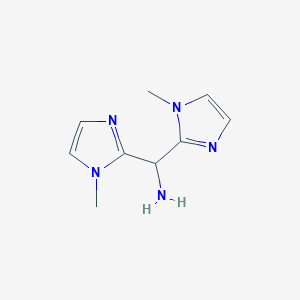
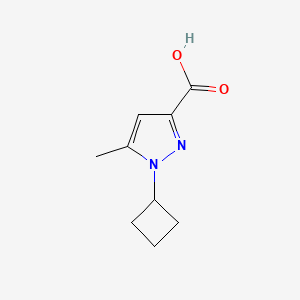
![Ethyl 2-[4-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-y l)phenoxy]acetate](/img/structure/B2807112.png)
![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)imidazolidin-2-one](/img/structure/B2807113.png)
![1-[4-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine](/img/structure/B2807114.png)
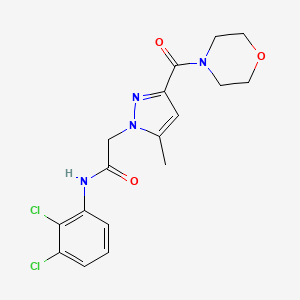
![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2807122.png)
![N-[4-[2-keto-2-(o-anisylamino)ethyl]thiazol-2-yl]-3,5-dimethoxy-benzamide](/img/structure/B2807123.png)
